2-Bromopyrazolo[1,5-a]pyrimidine
Overview
Description
2-Bromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazole with a 1,3-biselectrophilic compound. This reaction proceeds through an addition-elimination mechanism, often facilitated by a dimethylamino leaving group . The reaction conditions can be adjusted to control regioselectivity, ensuring the desired substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, to introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the bromine position.
Cross-Coupling Reactions: Utilizes palladium-catalyzed reactions to introduce various substituents.
Cyclocondensation Reactions: Forms the pyrazolo[1,5-a]pyrimidine core from aminopyrazoles and biselectrophilic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Aminopyrazoles: Serve as nucleophiles in cyclocondensation reactions.
Biselectrophilic Compounds: Provide the electrophilic sites necessary for ring formation.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized to enhance their chemical and biological properties .
Scientific Research Applications
2-Bromopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Acts as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: Utilized for its photophysical properties in the development of new materials.
Biological Research: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Bromopyrazolo[1,5-a]pyrimidine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar fused ring structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique bromine substitution in this compound allows for specific reactivity and functionalization that distinguishes it from other derivatives .
Properties
IUPAC Name |
2-bromopyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQGFUFEQYLINB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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